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Abstract
Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small

cell lung cancer (NSCLC) harboring specific EGFR mutations. This technical guide provides an

in-depth overview of the discovery, mechanism of action, preclinical evaluation, and clinical

development of Nazartinib. It includes a compilation of key quantitative data, detailed

experimental methodologies for seminal studies, and visualizations of the EGFR signaling

pathway and the drug development process.

Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated,

can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC).[1]

First and second-generation EGFR-TKIs demonstrated significant efficacy in patients with

activating EGFR mutations (e.g., exon 19 deletions and L858R). However, their effectiveness is

often limited by the emergence of resistance, frequently through the acquisition of a secondary

T790M "gatekeeper" mutation in the EGFR kinase domain.[2] Nazartinib was designed to

overcome this resistance mechanism by selectively targeting both the initial activating

mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize

off-target toxicities.[2][3]
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Mechanism of Action
Nazartinib is an orally bioavailable, covalent inhibitor of mutant EGFR.[1] It forms an

irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR

kinase domain. This covalent binding leads to sustained inhibition of EGFR signaling pathways.

[1] Nazartinib is highly selective for mutant forms of EGFR, including the T790M resistance

mutation, over wild-type EGFR. This selectivity is crucial for its improved therapeutic window

compared to earlier generation EGFR inhibitors.[2][3]

Preclinical Development
In Vitro Activity
Nazartinib has demonstrated potent inhibitory activity against various EGFR mutations in both

biochemical and cellular assays. The tables below summarize key in vitro efficacy data.

Table 1: Biochemical and Cellular Activity of Nazartinib (EGF816)

Parameter EGFR Mutant Value Reference

IC50 (nM) L858R 36 [3]

Exon 19 deletion 23 [3]

L858R + T790M - -

Exon 19 deletion +

T790M
- -

G719S >100 [3]

G719S + T790M ~100 [3]

L861Q >100 [3]

L861Q + T790M ~100 [3]

Exon 20 insertion Similar to Osimertinib [3]

Table 2: Comparative IC50 Values (nM) of EGFR TKIs in Lung Cancer Cell Lines
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In Vivo Efficacy in Xenograft Models
The anti-tumor activity of Nazartinib was evaluated in mouse xenograft models using human

NSCLC cell lines. Nazartinib demonstrated significant tumor growth inhibition in these models.

Clinical Development
The clinical development of Nazartinib has been primarily investigated in the multicenter, open-

label, Phase I/II study NCT02108964.[4]

Phase I Dose-Escalation Study
The Phase I part of the NCT02108964 study was designed to determine the maximum

tolerated dose (MTD) and the recommended Phase II dose (RP2D) of Nazartinib in patients

with EGFR-mutant solid malignancies.[4]

Design: Patients with locally advanced or metastatic NSCLC with specific EGFR mutations

received escalating oral doses of Nazartinib once daily in 28-day cycles.[4]

Dose Levels: 75 mg, 100 mg, 150 mg, 200 mg, 225 mg, 300 mg, and 350 mg.[2]

Results: The MTD was not reached. The RP2D was established at 150 mg once daily.[2]

Safety: The most common adverse events were rash (maculopapular and acneiform),

diarrhea, pruritus, fatigue, and stomatitis, which were mostly grade 1-2.[2]
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Phase II Study in Treatment-Naïve Patients
The Phase II part of the NCT02108964 study evaluated the efficacy and safety of Nazartinib at

the RP2D of 150 mg once daily in treatment-naïve patients with advanced EGFR-mutant

NSCLC.[5]

Table 3: Efficacy Results from the Phase II Study of Nazartinib in Treatment-Naïve EGFR-

Mutant NSCLC (NCT02108964)

Endpoint All Patients (N=45)
Patients with
Baseline Brain
Metastases (n=18)

Reference

Overall Response

Rate (ORR)
69% (95% CI, 53-82) 67% (95% CI, 41-87) [5]

Median Progression-

Free Survival (PFS)

18 months (95% CI,

15-NE)

17 months (95% CI,

11-21)
[5]

Median Overall

Survival (OS)
Not Estimable - [5]

NE: Not Estimable

These results demonstrated promising efficacy and a manageable safety profile for first-line

Nazartinib in this patient population, including those with brain metastases.[5]

Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway in NSCLC
The following diagram illustrates the EGFR signaling pathway and the points of intervention by

EGFR TKIs like Nazartinib.
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Caption: EGFR signaling cascade and inhibition by Nazartinib.
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Nazartinib Discovery and Development Workflow
This diagram outlines the key phases in the discovery and development of Nazartinib.
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Caption: Nazartinib's drug discovery and development pipeline.

Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of

Nazartinib. These are generalized methods and may not reflect the exact proprietary protocols

used in all studies.

Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP

present, which signals the presence of metabolically active cells.

Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 3,000-

5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a

humidified 5% CO2 incubator.

Compound Treatment: Prepare serial dilutions of Nazartinib in growth medium. Add the

diluted compound to the wells, typically in a volume of 100 µL, to achieve the final desired

concentrations. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

Assay Procedure:

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

Add 100 µL of CellTiter-Glo® Reagent to each well.

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting

the percentage of cell viability against the logarithm of the drug concentration and fitting the

data to a sigmoidal dose-response curve.
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EGFR Phosphorylation Assay (Cell-Based ELISA)
This assay measures the level of phosphorylated EGFR in cells to assess the inhibitory activity

of compounds like Nazartinib.

Cell Seeding: Seed NSCLC cells in a 96-well plate and incubate overnight as described for

the cell viability assay.

Compound Treatment: Treat the cells with various concentrations of Nazartinib for a

specified period (e.g., 2-4 hours).

Cell Lysis:

Aspirate the medium and wash the cells with ice-cold PBS.

Add 100 µL of lysis buffer containing protease and phosphatase inhibitors to each well.

Incubate on ice for 10-15 minutes with gentle agitation.

ELISA Procedure:

Coat a 96-well ELISA plate with a capture antibody specific for total EGFR overnight at

4°C.

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room

temperature.

Add cell lysates to the wells and incubate for 2 hours at room temperature.

Wash the plate.

Add a detection antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR

Tyr1068) and incubate for 1-2 hours at room temperature.

Wash the plate.
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Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1

hour at room temperature.

Wash the plate.

Add a substrate solution (e.g., TMB) and incubate until color develops.

Stop the reaction with a stop solution (e.g., 2N H2SO4).

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal and calculate

the half-maximal effective concentration (EC50) for the inhibition of EGFR phosphorylation.

In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Nazartinib in

a mouse model.

Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., 5 x 10^6

H1975 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice

(e.g., nude or SCID mice).

Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor

dimensions with calipers. When the tumors reach a predetermined size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.

Drug Administration: Administer Nazartinib orally (e.g., by gavage) once daily at various dose

levels. The control group receives the vehicle.

Monitoring:

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be

calculated using the formula: (length x width²)/2.

Monitor the general health and behavior of the animals.
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Study Endpoint: Continue the treatment for a specified duration (e.g., 21-28 days) or until the

tumors in the control group reach a maximum allowed size.

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Analyze pharmacokinetic and pharmacodynamic markers from blood and tumor tissue

samples if collected.

Synthesis of Nazartinib
The chemical synthesis of Nazartinib, with the IUPAC name (R,E)-N-(7-chloro-1-(1-(4-

(dimethylamino)but-2-enoyl)azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide,

involves a multi-step process.[6][7] A key step in the synthesis is the amide coupling of a 2-

aminobenzimidazole intermediate with (E)-4-(dimethylamino)but-2-enoic acid.[7] The synthesis

of the benzimidazole core involves the reaction of a substituted diamine with cyanogen

bromide, followed by coupling with the appropriate isonicotinic acid derivative.[7]

Resistance Mechanisms
Despite the efficacy of third-generation EGFR TKIs like Nazartinib, acquired resistance can still

develop. The mechanisms of resistance are diverse and can be broadly categorized as on-

target (alterations in the EGFR gene) or off-target (activation of bypass signaling pathways).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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